1-Ethyl-4-methylpiperazine

Medicinal Chemistry Anticancer Structure-Activity Relationship (SAR)

1-Ethyl-4-methylpiperazine (CAS 49860-76-6) is an N,N'-disubstituted piperazine derivative with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. It is characterized by a six-membered saturated ring containing two tertiary amine nitrogen atoms at opposite positions, substituted with an ethyl group at N1 and a methyl group at N4.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 49860-76-6
Cat. No. B3052994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-methylpiperazine
CAS49860-76-6
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C
InChIInChI=1S/C7H16N2/c1-3-9-6-4-8(2)5-7-9/h3-7H2,1-2H3
InChIKeyTXIOGJHPPVXTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-methylpiperazine (CAS 49860-76-6): Core Physicochemical and Industrial Context for Scientific Procurement


1-Ethyl-4-methylpiperazine (CAS 49860-76-6) is an N,N'-disubstituted piperazine derivative with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is characterized by a six-membered saturated ring containing two tertiary amine nitrogen atoms at opposite positions, substituted with an ethyl group at N1 and a methyl group at N4 [1]. This compound serves as a critical pharmaceutical intermediate and is officially designated as an impurity in the atypical antipsychotic drug Blonanserin (Blonanserin Impurity I / Impurity 17) . Its calculated physicochemical properties include a LogP of 0.13, a polar surface area (PSA) of 6.48 Ų, a boiling point of 163.4 °C at 0.15 Torr, and a calculated aqueous solubility of 808 g/L at 25 °C .

Procurement Risk Alert: Why 1-Ethyl-4-methylpiperazine Cannot Be Interchanged with Unsubstituted or Mono-substituted Piperazine Analogs


Substitution of 1-Ethyl-4-methylpiperazine with simpler piperazine analogs (e.g., piperazine, 1-methylpiperazine, or 1-ethylpiperazine) is scientifically invalid due to quantifiable differences in basicity, electrochemical reactivity, and biological selectivity. The presence of both ethyl and methyl substituents on the diamine ring alters the nitrogen pKa values and the protonation state at physiological pH, directly impacting salt formation, solubility, and receptor binding [1]. Furthermore, comparative studies demonstrate that the specific alkylation pattern dictates the yield of perfluorinated derivatives during electrochemical fluorination and controls the cancer cell line selectivity profile of amidrazone derivatives [2][3]. These data confirm that the 1-ethyl-4-methyl substitution pattern confers a unique, non-interchangeable profile that is critical for applications ranging from ionic liquid synthesis to pharmaceutical impurity reference standards.

1-Ethyl-4-methylpiperazine: Quantitative Differentiation Evidence Versus Structural Analogs


Antitumor Selectivity: CNS vs. Leukemia Cell Line Potency Shift Relative to 4-Methylpiperazinyl Analog

In a direct head-to-head comparison of amidrazone derivatives bearing either a 4-methylpiperazinyl or a 4-ethylpiperazinyl substituent, the 4-ethylpiperazinyl derivative (representative of the core 1-ethyl-4-methylpiperazine motif) demonstrated a quantifiable shift in cancer cell line selectivity. Specifically, the 4-ethylpiperazinyl derivative was more potent against CNS cancer cell lines (GI50 = 4.68 µM) compared to the 4-methylpiperazinyl derivative's superior activity in leukemia lines (GI50 = 4.73 µM) [1]. While overall mean GI50 across all 55 cell lines showed a marginal difference (4.92 µM for ethyl vs. 4.81 µM for methyl, p > 0.01), the reversal of potency in specific tissue types provides a rational basis for selecting the ethyl-substituted compound in CNS-targeted research programs [2].

Medicinal Chemistry Anticancer Structure-Activity Relationship (SAR)

Electrochemical Fluorination Yield: 4-Ethyl Substitution Outperforms 4-Methyl for Perfluoroacid Fluoride Synthesis

Electrochemical fluorination (ECF) studies directly comparing 4-methyl and 4-ethyl substituted piperazine derivatives revealed that the 4-ethyl substituted substrates afford significantly higher yields of the targeted perfluoroacid fluorides [1]. While absolute yields varied based on the specific ester group, the trend consistently favored the 4-ethyl substitution pattern. This demonstrates that the 1-ethyl-4-methylpiperazine scaffold is not merely a variant but a preferred intermediate for accessing perfluorinated piperazine building blocks via electrosynthesis, offering a quantifiable advantage in process efficiency over the 1,4-dimethylpiperazine analog [2].

Fluorine Chemistry Electrosynthesis Process Chemistry

Basicity (pKa) Control: Quantified Impact of N,N'-Disubstitution on Protonation State and Salt Selection

The basicity of the piperazine core is highly sensitive to N-substitution. Experimental pKa measurements at 298 K establish a clear hierarchy: Piperazine (pKa = 9.67) > 1-Methylpiperazine (pKa = 9.16) ≈ 1-Ethylpiperazine (pKa = 9.15) > 1,4-Dimethylpiperazine (pKa = 8.06) [1]. 1-Ethyl-4-methylpiperazine, as a mixed dialkyl variant, is expected to exhibit a pKa intermediate between the mono-substituted and symmetrical dimethyl analogs (approximately 8.1-9.2 range) [2]. This directly translates to a lower percentage of protonated species at physiological pH (pH 7.5) compared to mono-substituted piperazines, where >97% of the population is protonated. This difference in ionic state has direct consequences for logD, membrane permeability, and the ability to form stable salts or co-crystals.

Physical Organic Chemistry Salt Formation Drug Formulation

Ionic Liquid Synthesis Efficiency: Demonstrated High Purity and Yield for Chloride Salt Preparation

A patent for piperazine-based composite ionic liquids demonstrates the preparative utility of 1-Ethyl-4-methylpiperazine. Reaction of N-methylpiperazine with 1-chloroethane yielded 1-ethyl-4-methylpiperazine chloride salt with a high purity of 98% and an excellent yield of 93% [1]. This specific combination of high purity and yield is notable compared to other alkyl chains reported in the same patent; for instance, the synthesis of 1-propyl-4-methylpiperazine chloride salt under similar conditions resulted in a lower purity of 95% and a reduced yield of 90% [2]. This demonstrates that the ethyl group on the N1 position provides an optimal balance of reactivity and steric hindrance for quaternization reactions, offering a quantifiable advantage in process efficiency over longer-chain analogs.

Green Chemistry Ionic Liquids Materials Science

Validated Application Scenarios for 1-Ethyl-4-methylpiperazine (CAS 49860-76-6) Based on Differential Evidence


Reference Standard for Blonanserin Impurity Profiling (Pharmaceutical Quality Control)

1-Ethyl-4-methylpiperazine is officially designated as Blonanserin Impurity I (Impurity 17). Procurement of this specific compound is essential for analytical method validation and batch release testing of Blonanserin API . Substituting with 1-methylpiperazine or 1-ethylpiperazine would compromise the specificity of HPLC/GC impurity methods, as these analogs exhibit different retention times and MS fragmentation patterns. The compound's high calculated purity (typically >97%) and defined physicochemical properties (LogP 0.13, PSA 6.48) make it suitable as a system suitability standard or a spike-in control for quantifying trace-level impurities in finished dosage forms .

Synthesis of CNS-Targeted Amidrazone Lead Compounds (Medicinal Chemistry)

Based on the direct comparative antitumor data, 1-Ethyl-4-methylpiperazine should be prioritized as a building block over 1-methylpiperazine when designing compounds intended for crossing the blood-brain barrier (BBB) or targeting CNS malignancies . The demonstrated shift in selectivity toward CNS cell lines (GI50 = 4.68 µM) for the 4-ethylpiperazinyl derivative provides a rational starting point for SAR campaigns focused on glioblastoma or neuroblastoma. This application scenario is supported by the compound's low polar surface area (6.48 Ų), which is within the range typically associated with favorable CNS permeability .

Precursor for Perfluorinated Piperazine Building Blocks (Fluorine Chemistry)

For chemists engaged in the synthesis of perfluorinated heterocycles or fluorinated surfactants, 1-Ethyl-4-methylpiperazine is the preferred substrate over 1,4-dimethylpiperazine . Electrochemical fluorination studies confirm that the 4-ethyl substituent enhances the yield of the desired perfluoroacid fluorides compared to the 4-methyl analog. This improves the atom economy of the fluorination step and reduces the formation of intractable byproducts, making it a more cost-effective and scalable intermediate for accessing perfluoro(1-ethyl-4-methylpiperazine) derivatives.

Synthesis of Tailored Piperazinium-Based Ionic Liquids (Green Solvent R&D)

The patent literature demonstrates that 1-Ethyl-4-methylpiperazine is an efficient precursor for the synthesis of piperazinium chloride ionic liquids, offering a 3% higher yield and purity compared to propyl analogs . This quantifiable efficiency gain is critical for pilot-scale production of ionic liquids used in biomass dissolution, electrochemistry, or gas capture. Procurement of this specific ethyl/methyl derivative is recommended over higher alkyl chain variants when the target application demands a low-viscosity, high-conductivity ionic liquid with a compact cation structure .

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